N-[1-[1-(Difluoromethyl)benzimidazol-2-yl]ethyl]prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[1-[1-(Difluoromethyl)benzimidazol-2-yl]ethyl]prop-2-enamide, also known as DFMO, is a synthetic compound that has been extensively studied for its potential therapeutic applications in various diseases. DFMO is a potent inhibitor of ornithine decarboxylase (ODC), an enzyme that is involved in polyamine biosynthesis. Polyamines play a crucial role in cell growth and proliferation, and their dysregulation has been implicated in several diseases, including cancer, parasitic infections, and neurodegenerative disorders.
Mechanism Of Action
N-[1-[1-(Difluoromethyl)benzimidazol-2-yl]ethyl]prop-2-enamide exerts its therapeutic effects by inhibiting ODC, which is involved in the first and rate-limiting step of polyamine biosynthesis. By reducing polyamine levels, N-[1-[1-(Difluoromethyl)benzimidazol-2-yl]ethyl]prop-2-enamide inhibits cell growth and proliferation, which is particularly important in cancer cells that have a high demand for polyamines. N-[1-[1-(Difluoromethyl)benzimidazol-2-yl]ethyl]prop-2-enamide also has anti-inflammatory and immunomodulatory effects, which may contribute to its therapeutic effects in parasitic infections and neurodegenerative disorders.
Biochemical and physiological effects:
N-[1-[1-(Difluoromethyl)benzimidazol-2-yl]ethyl]prop-2-enamide has been shown to have a wide range of biochemical and physiological effects. In cancer cells, N-[1-[1-(Difluoromethyl)benzimidazol-2-yl]ethyl]prop-2-enamide reduces polyamine levels and inhibits cell growth and proliferation. In parasitic infections, N-[1-[1-(Difluoromethyl)benzimidazol-2-yl]ethyl]prop-2-enamide has been shown to inhibit parasite growth and reduce inflammation. In neurodegenerative disorders, N-[1-[1-(Difluoromethyl)benzimidazol-2-yl]ethyl]prop-2-enamide has been shown to have neuroprotective effects and improve cognitive function.
Advantages And Limitations For Lab Experiments
N-[1-[1-(Difluoromethyl)benzimidazol-2-yl]ethyl]prop-2-enamide has several advantages for lab experiments, including its potency and specificity as an ODC inhibitor, as well as its well-established pharmacokinetics and safety profile. However, N-[1-[1-(Difluoromethyl)benzimidazol-2-yl]ethyl]prop-2-enamide also has some limitations, including its short half-life and the potential for off-target effects at high doses.
Future Directions
For research include developing more potent and selective ODC inhibitors, identifying biomarkers for patient selection and monitoring, and exploring combination therapies with other drugs. In addition, further studies are needed to elucidate the underlying mechanisms of N-[1-[1-(Difluoromethyl)benzimidazol-2-yl]ethyl]prop-2-enamide's therapeutic effects and to optimize its dosing and administration in different disease contexts.
Synthesis Methods
N-[1-[1-(Difluoromethyl)benzimidazol-2-yl]ethyl]prop-2-enamide is synthesized through a multi-step process that involves the reaction of 2-(difluoromethyl)benzimidazole with 2-bromoethyl prop-2-enoate in the presence of a base. The resulting intermediate is then hydrolyzed to yield N-[1-[1-(Difluoromethyl)benzimidazol-2-yl]ethyl]prop-2-enamide.
Scientific Research Applications
N-[1-[1-(Difluoromethyl)benzimidazol-2-yl]ethyl]prop-2-enamide has been extensively studied for its potential therapeutic applications in various diseases. In cancer, N-[1-[1-(Difluoromethyl)benzimidazol-2-yl]ethyl]prop-2-enamide has been shown to inhibit tumor growth and metastasis by reducing polyamine levels. N-[1-[1-(Difluoromethyl)benzimidazol-2-yl]ethyl]prop-2-enamide has also been studied for its potential use in parasitic infections, such as African sleeping sickness and Chagas disease. In addition, N-[1-[1-(Difluoromethyl)benzimidazol-2-yl]ethyl]prop-2-enamide has been investigated for its neuroprotective effects in neurodegenerative disorders, such as Alzheimer's disease and Huntington's disease.
properties
IUPAC Name |
N-[1-[1-(difluoromethyl)benzimidazol-2-yl]ethyl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13F2N3O/c1-3-11(19)16-8(2)12-17-9-6-4-5-7-10(9)18(12)13(14)15/h3-8,13H,1H2,2H3,(H,16,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IONFBVVHIVLCJN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC2=CC=CC=C2N1C(F)F)NC(=O)C=C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13F2N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-[1-(Difluoromethyl)benzimidazol-2-yl]ethyl]prop-2-enamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.